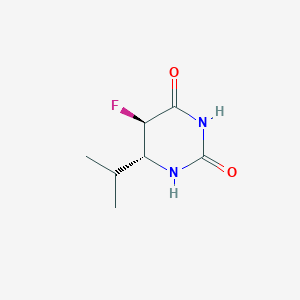
FULLERENE-C76, 98per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fullerene-C76 is a higher-order fullerene composed of seventy-six carbon atoms arranged in a cage-like structure. Fullerenes are a class of carbon allotropes known for their unique molecular geometry, which consists of carbon atoms connected by single and double bonds forming a closed or partially closed mesh of fused rings. Fullerene-C76 is one of the many fullerenes discovered after the initial identification of the more common fullerene-C60 and fullerene-C70 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fullerene-C76 can be synthesized using the direct current arc discharge method. This involves generating a high-temperature plasma arc between two carbon electrodes in an inert atmosphere, typically helium. The carbon atoms vaporize and then condense to form various fullerenes, including fullerene-C76 .
Industrial Production Methods
The industrial production of fullerene-C76 follows similar principles as laboratory synthesis but on a larger scale. The arc discharge method is scaled up, and the resulting soot containing fullerenes is collected. The fullerenes are then extracted using organic solvents such as toluene or benzene. The mixture is further purified using chromatographic techniques to isolate fullerene-C76 .
Chemical Reactions Analysis
Types of Reactions
Fullerene-C76 undergoes various chemical reactions, including:
Oxidation: Fullerene-C76 can be oxidized using strong oxidizing agents, leading to the formation of fullerene oxides.
Reduction: Reduction reactions involve the addition of electrons to fullerene-C76, often using reducing agents like sodium amalgam.
Substitution: Fullerene-C76 can undergo substitution reactions where hydrogen atoms or other groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium amalgam and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, such as chlorine and bromine, are common reagents for substitution reactions.
Major Products Formed
Oxidation: Fullerene oxides.
Reduction: Reduced fullerene species with added electrons.
Substitution: Halogenated fullerenes, such as fullerene chlorides and bromides.
Scientific Research Applications
Fullerene-C76 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecular structures and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Explored for drug delivery systems due to its ability to encapsulate other molecules and its stability.
Industry: Utilized in the development of advanced materials, such as superconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which fullerene-C76 exerts its effects is primarily through its unique molecular structure. The cage-like geometry allows it to interact with various molecular targets, including enzymes and cellular membranes. Fullerene-C76 can act as an electron acceptor or donor, making it useful in redox reactions and as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
Fullerene-C60: Composed of sixty carbon atoms, known for its stability and spherical shape.
Fullerene-C70: Contains seventy carbon atoms and has an ellipsoidal shape.
Fullerenols: Hydroxylated fullerenes with various numbers of hydroxyl groups attached.
Uniqueness of Fullerene-C76
Fullerene-C76 is unique due to its larger size and higher number of carbon atoms compared to fullerene-C60 and fullerene-C70. This results in different physical and chemical properties, such as higher reactivity and the ability to form more complex derivatives. Its distinct structure also allows for unique interactions with other molecules, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
142136-39-8 |
|---|---|
Molecular Formula |
C76 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




